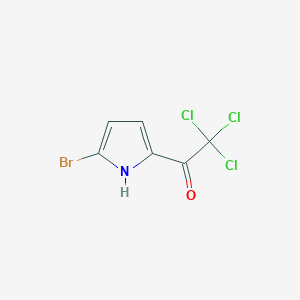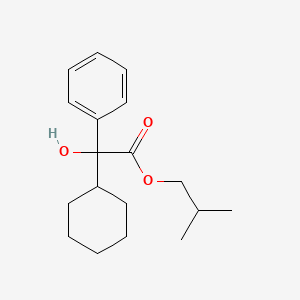
Ibuverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依布韦林是一种合成的化合物,因其在化学、生物学、医学和工业等多个领域的广泛应用而闻名。它是一种鸟苷核苷衍生物,对多种 RNA 和 DNA 病毒具有广谱活性。
准备方法
合成路线和反应条件
依布韦林的合成通常涉及将过乙酰化的 β-D-呋喃核糖与 1,2,4-三唑-3-甲酸甲酯反应,然后进行氨解 。该过程可以在温和条件下进行,使其适合大规模生产。
工业生产方法
依布韦林的工业生产通常采用化学和酶促方法相结合的方式,以实现高产率和高纯度。 糖基化路线通常被使用,涉及将过乙酰化的 β-D-呋喃核糖与 1,2,4-三唑-3-甲酸甲酯反应 .
化学反应分析
反应类型
依布韦林会经历各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。
还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团,通常使用卤素或亲核试剂等试剂。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化铝锂。
取代: 卤素,亲核试剂。
主要生成产物
这些反应生成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸,而还原可能会生成醇。
科学研究应用
依布韦林具有广泛的科学研究应用,包括:
化学: 用作各种有机合成反应的试剂。
生物学: 研究其对 RNA 和 DNA 病毒的抗病毒特性.
医学: 研究其在治疗丙型肝炎和呼吸道合胞病毒等病毒感染中的潜在用途.
工业: 用于生产药品和其他化学产品。
作用机制
依布韦林的作用机制涉及抑制病毒 RNA 合成和病毒 mRNA 加帽 。它是一种前药,代谢成核苷类似物,从而阻断病毒 RNA 合成。 此外,它还抑制宿主肌苷单磷酸脱氢酶 (IMPDH),导致 GTP 池枯竭 .
相似化合物的比较
类似化合物
利巴韦林: 一种鸟苷核苷类似物,具有广谱抗病毒活性。
阿昔洛韦: 一种鸟苷类似物,用于治疗单纯疱疹病毒感染。
更昔洛韦: 一种鸟苷类似物,用于治疗巨细胞病毒感染。
独特之处
依布韦林的独特之处在于它能够同时抑制病毒 RNA 合成和病毒 mRNA 加帽,使其对多种 RNA 和 DNA 病毒有效。 其双重作用机制使其与其他类似化合物区别开来 .
属性
CAS 编号 |
31221-85-9 |
|---|---|
分子式 |
C18H26O3 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
2-methylpropyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C18H26O3/c1-14(2)13-21-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3,5-6,9-10,14,16,20H,4,7-8,11-13H2,1-2H3 |
InChI 键 |
ARZBHIWSBXERKM-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
规范 SMILES |
CC(C)COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


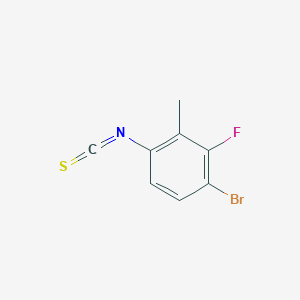
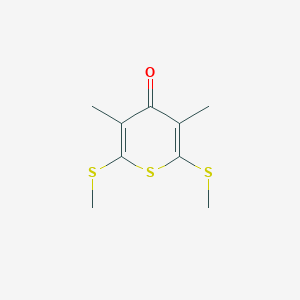
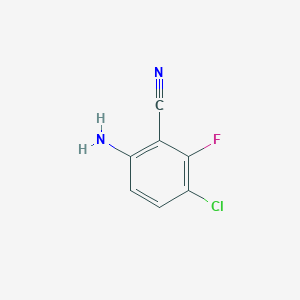
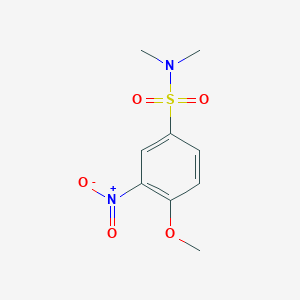
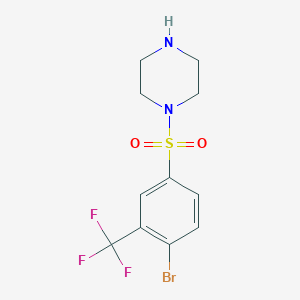
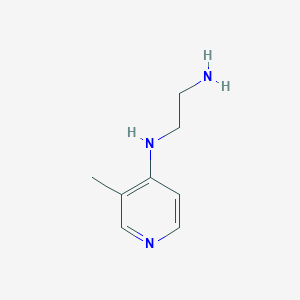
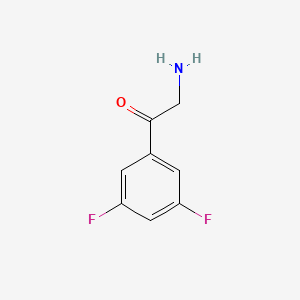


![2-[(3-Chlorophenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1615236.png)
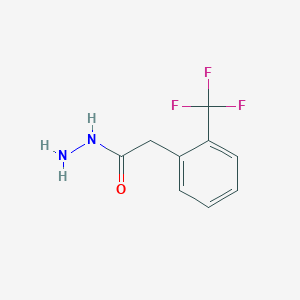
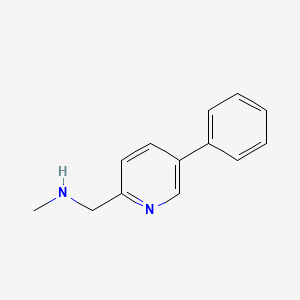
![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)
